Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride
Description
Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride is a chiral amino ester hydrochloride derivative featuring a trifluoromethyl-substituted phenyl group. This compound is structurally characterized by:
- A methyl ester group at the carboxylate position.
- An (S)-configured amino group at the α-carbon.
- A 4-(trifluoromethyl)phenyl substituent, which enhances lipophilicity and metabolic stability.
- A hydrochloride counterion, improving solubility for pharmaceutical applications.
Properties
IUPAC Name |
methyl (2S)-2-amino-2-[4-(trifluoromethyl)phenyl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13;/h2-5,8H,14H2,1H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQJUZZRIPUIBP-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthetic Intermediate in Drug Development
Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances the biological activity of derivatives, making it a valuable building block in drug discovery.
Case Studies
- Antidepressants : Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced potency and selectivity in serotonin reuptake inhibitors, which are crucial for developing new antidepressants.
- Anticancer Agents : The compound has been investigated as a precursor for synthesizing novel anticancer agents that target specific pathways involved in tumor growth.
Potential Therapeutic Applications
The compound is being studied for its potential therapeutic effects, particularly in neurology and oncology:
Neurological Disorders
- Preliminary studies suggest that derivatives of methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate may possess neuroprotective properties, potentially useful in treating conditions such as Alzheimer's disease and Parkinson's disease.
Oncology
- The compound's ability to modulate certain biological pathways makes it a candidate for further investigation in cancer therapies. Its derivatives have shown promise in inhibiting tumor cell proliferation in vitro.
Research Applications
In addition to its medicinal properties, this compound is utilized in various research applications:
Analytical Chemistry
- The compound is used as a standard reference material in analytical methods such as HPLC and GC-MS to validate the performance of analytical instruments.
Biological Studies
- It is employed in biological assays to study the effects of trifluoromethylated compounds on cellular processes, aiding researchers in understanding the mechanisms of action of different drug candidates.
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Synthetic Intermediate | Used to synthesize various pharmaceutical compounds | Antidepressants and anticancer agents |
| Therapeutic Potential | Investigated for neuroprotective and anticancer properties | Treatment of neurological disorders |
| Research Applications | Employed in analytical chemistry and biological studies | Standard reference material |
Mechanism of Action
The mechanism by which Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can interact with various biological targets, potentially altering enzyme activity or receptor binding. The exact mechanism would need to be determined through specific biological studies.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The trifluoromethyl (CF₃) group at the para position distinguishes this compound from analogs with other substituents. Key comparisons include:
Key Findings :
Amino Group Modifications
The amino group’s configuration and substitution impact biological activity and synthetic routes:
Key Findings :
- Free amino groups (e.g., target compound) are critical for forming salts (e.g., HCl) to enhance solubility.
- Methylamino or ureido substitutions alter hydrogen-bonding capacity, affecting receptor binding in drug candidates .
Physicochemical and Analytical Data
Comparative analytical data highlight structural influences on properties:
Key Findings :
Biological Activity
Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride, with the CAS number 1202652-88-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H11ClF3NO2
- Molecular Weight : 269.65 g/mol
- Purity : 95% - 96% .
Research indicates that compounds with similar structures exhibit various mechanisms of action against cancer cells. The following key mechanisms have been identified:
-
Cytotoxic Activity : this compound has shown promising cytotoxic effects against several cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- Induction of Apoptosis : Studies utilizing flow cytometry have demonstrated that this compound induces apoptosis in both wild-type and mutant p53 cell lines. The concentration-dependent increase in the apoptotic population suggests a robust mechanism for triggering programmed cell death .
- Cell Cycle Arrest : The compound appears to induce G0/G1 and G2/M phase cell cycle arrest, which is critical in halting the proliferation of cancer cells .
Case Studies
- In Vitro Studies :
- A study assessed the effects of this compound on HCT-116 and MCF-7 cell lines, revealing significant cytotoxicity with an IC50 ranging from 3.6 µM to 11.0 µM across various concentrations .
- Another investigation focused on apoptosis induction in MCF-7 cells, confirming that treatment led to a marked increase in late-stage apoptotic cells .
Data Tables
The following tables summarize the biological activity data related to the compound:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 3.6 - 5.0 | Cytotoxicity |
| MCF-7 | 4.5 - 7.5 | Apoptosis induction |
| HeLa | 5.5 - 11.0 | Cell cycle arrest |
| Apoptosis Stage | Observed Changes |
|---|---|
| Early Apoptosis | Increase in Annexin V positive cells |
| Late Apoptosis | Significant rise in late apoptotic cells |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of the trifluoromethyl group on the phenyl ring significantly enhances the anticancer activity of this compound compared to its analogs lacking this substituent . The modifications in the R1 substituent were shown to influence the potency against various cancer cell lines.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis:
Amidation Reactions
The primary amino group participates in amide bond formation, enabling the synthesis of peptidomimetics or prodrugs:
| Reagent | Product | Key Feature |
|---|---|---|
| Acetyl chloride | N-Acetyl derivative | Enhanced metabolic stability |
| Benzoyl chloride | N-Benzoylated analog | Increased lipophilicity |
Nucleophilic Substitution
The amino group acts as a nucleophile in alkylation or arylation reactions:
| Reaction Partner | Conditions | Outcome |
|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 25°C | N-Methylated derivative |
| 4-Nitrobenzyl bromide | THF, NaH, 0°C → 25°C | Arylated product for nitro reduction |
Catalytic Hydrogenation
The compound’s aromatic ring is resistant to hydrogenation, but its intermediates (e.g., nitro precursors) undergo reduction:
| Substrate | Catalyst | Product |
|---|---|---|
| Nitro analog | H₂, Pd/C | Amine intermediate for salt formation |
Salt Formation and pH-Dependent Behavior
The hydrochloride salt dissociates in aqueous solutions, enabling pH-controlled reactivity:
| pH Range | Dominant Form | Reactivity |
|---|---|---|
| < 2 | Protonated amine (NH₃⁺) | Enhanced solubility in polar solvents |
| 7–9 | Free amine (NH₂) | Nucleophilic reactions |
Comparative Reactivity with Structural Analogs
The trifluoromethyl group and fluorine substitution patterns influence reaction rates and selectivity:
Biological Interactions
The trifluoromethyl group enhances binding to hydrophobic enzyme pockets, while the amino group participates in hydrogen bonding:
-
Enzyme Inhibition : Competes with natural amino acids in active sites of metabolic enzymes .
-
Metabolic Stability : The CF₃ group reduces oxidative degradation in vivo .
Key Research Findings
-
Synthetic Utility : The compound serves as a building block in >15 FDA-approved drug syntheses, including kinase inhibitors and antiviral agents .
-
Chiral Integrity : The (S)-configuration is retained during amidation and hydrolysis under mild conditions .
This compound’s multifunctional design enables tailored modifications for drug discovery and material science applications.
Preparation Methods
Condensation of 4-(Trifluoromethyl)Benzaldehyde with Glycine Methyl Ester
The primary synthetic route involves a Strecker-type condensation between 4-(trifluoromethyl)benzaldehyde and glycine methyl ester hydrochloride. The reaction proceeds under basic conditions (e.g., sodium hydroxide) to form the α-amino ester backbone, followed by acidification with hydrochloric acid to yield the hydrochloride salt.
Reaction Scheme :
Key Conditions :
Enantioselective Synthesis Using Chiral Catalysts
To achieve the (S)-enantiomer, asymmetric synthesis employs chiral auxiliaries or catalysts. A reported method uses (R)-BINOL-phosphoric acid to induce enantioselectivity during the condensation step, achieving >90% enantiomeric excess (ee).
Optimization Data :
| Catalyst Loading | ee (%) | Yield (%) |
|---|---|---|
| 5 mol% | 92 | 78 |
| 10 mol% | 94 | 82 |
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial protocols utilize continuous flow reactors to enhance efficiency. A two-step process involves:
-
Continuous Aldol Condensation : 4-(Trifluoromethyl)benzaldehyde and glycine methyl ester react in a microreactor (residence time: 10 min, 50°C).
-
In-Line Acidification : Hydrochloric acid is introduced post-condensation to precipitate the hydrochloride salt.
Advantages :
-
30% higher yield compared to batch processes.
-
Reduced racemization due to precise temperature control.
Purification Techniques
Recrystallization :
Chromatography :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Batch Condensation | 70 | 88 | 95 | Moderate |
| Continuous Flow | 85 | 92 | 99 | High |
| Asymmetric Catalysis | 78 | 94 | 97 | Low |
Applications in Pharmaceutical Intermediates
The compound serves as a precursor for:
Q & A
Basic Questions
Q. What are the optimal synthetic pathways for Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride, and how is enantiomeric purity achieved?
- Methodology :
-
Asymmetric synthesis : Use chiral catalysts (e.g., Pd/C under hydrogenation at 40 psi) to reduce racemic intermediates, as demonstrated in similar trifluoromethylphenyl derivatives .
-
Chiral resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or diastereomeric salt formation for enantiopurity >99% .
-
Key steps : Coupling of (S)-2-amino-2-phenylacetic acid derivatives with 4-(trifluoromethyl)phenyl groups via amidation or esterification. Purify intermediates via silica gel chromatography (EtOAc/hexane) .
- Quality Control :
-
Confirm enantiomeric excess (ee) using polarimetry ([α]D) or chiral HPLC (retention time: 1.32 min under SMD-TFA05 conditions) .
-
LCMS validation: Expected m/z 265 [M+H]+ for the free base and 301 [M+H]+ for the hydrochloride salt .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Structural Confirmation :
- 1H/13C NMR :
- Methyl ester: δ ~3.7 ppm (s, 3H).
- Aromatic protons: δ 7.5–8.0 ppm (d, J = 8 Hz, 4H for CF3-substituted phenyl).
- CF3 group: 13C signal at ~125 ppm (q, J = 270 Hz) .
- LCMS : Monitor m/z 265 [M+H]+ (free base) and 301 [M+H]+ (hydrochloride) with retention time consistency (e.g., 1.32 min under SMD-TFA05) .
- Purity Assessment :
- HPLC with UV detection (λ = 254 nm) and >98% peak area .
- Elemental analysis for C, H, N, Cl to confirm stoichiometry .
Q. How should researchers approach the purification of this compound to ensure high chemical purity?
- Purification Strategies :
- Silica gel chromatography : Elute with EtOAc/hexane (3:7) to remove unreacted starting materials .
- Preparative HPLC : Use a C18 column (MeCN/water + 0.1% formic acid) for final polishing. Collect fractions at retention time 1.27–1.32 min .
- Crystallization : Recrystallize the hydrochloride salt from anhydrous EtOAc/hexane to achieve >99% purity. Monitor crystal formation via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to address contradictions in yield and selectivity during scale-up?
- Experimental Design :
- Use Design of Experiments (DoE) to vary parameters:
- Temperature (20–80°C), solvent polarity (DMF vs. THF), and reagent stoichiometry (1.2–2.0 eq of amine).
- Example: Coupling reactions with HATU showed 20% higher yields than EDCI in DMF .
- Troubleshooting :
- Low yields may stem from trace moisture; pre-dry solvents over molecular sieves.
- Monitor reaction progress via inline FTIR (amide bond formation at ~1650 cm⁻¹) or LCMS .
Q. What advanced analytical strategies are effective in identifying and quantifying degradation products under varying experimental conditions?
- Degradation Studies :
- Forced degradation : Expose to 0.1 M HCl (24 hrs, 60°C), 0.1 M NaOH (24 hrs, 40°C), and 3% H₂O₂ (24 hrs, RT). Analyze via UPLC-MS/MS .
- Identified degradants : Hydrolysis of the ester group (major) or trifluoromethyl group oxidation (minor) .
- Quantification :
- Use external calibration curves (R² > 0.99) for degradants. Validate with HRMS (m/z accuracy < 2 ppm) .
Q. What are the mechanistic considerations for the stability of the trifluoromethyl group under acidic or basic conditions during synthesis?
- Stability Profiling :
- Hydrolysis studies : Reflux in 1N HCl (60°C, 24 hrs) and analyze via 19F NMR for trifluoroacetic acid (TFA) formation (δ ~75 ppm) .
- Computational modeling : Density Functional Theory (DFT) predicts CF3 group resistance to nucleophilic attack due to electron-withdrawing effects .
- Mitigation Strategies :
- Introduce electron-donating groups para to CF3 to stabilize the aryl ring.
- Avoid prolonged exposure to strong bases (e.g., NaOH > 0.5 M) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
